n-Amyl thiocyanate
Overview
Description
n-Amyl thiocyanate, also known as pentyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is part of the thiocyanate family, which includes compounds containing the thiocyanate group (SCN). Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Amyl thiocyanate can be synthesized through the reaction of pentanol with thiocyanic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Pentanol+Thiocyanic acid→Thiocyanic acid, pentyl ester+Water
In an industrial setting, the synthesis may involve more advanced techniques, such as photochemical or electrochemical methods, to introduce the thiocyanato group into the organic molecule .
Chemical Reactions Analysis
Types of Reactions
n-Amyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols.
Substitution: The thiocyanate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentyl sulfoxide, while reduction could produce pentyl thiol .
Scientific Research Applications
n-Amyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism by which thiocyanic acid, pentyl ester exerts its effects involves the generation of the thiocyanate radical (SCN). This radical can participate in various chemical reactions, including addition to unsaturated bonds and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, octyl ester
- Thiocyanic acid, ethyl ester
Uniqueness
n-Amyl thiocyanate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to other thiocyanates, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications .
Properties
IUPAC Name |
pentyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHSQJCFOPSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186184 | |
Record name | Thiocyanic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-40-5 | |
Record name | Thiocyanic acid, pentyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32446-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, pentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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